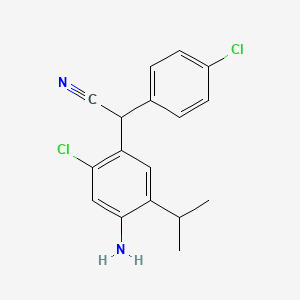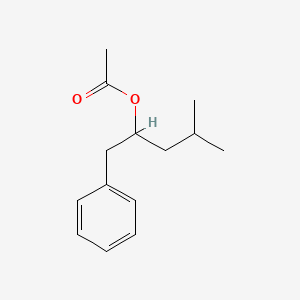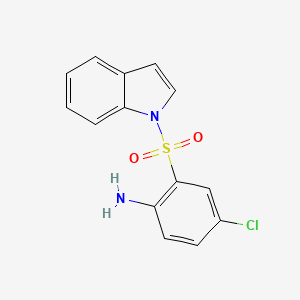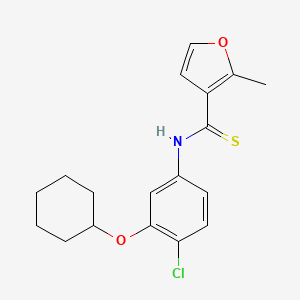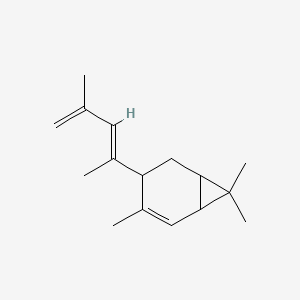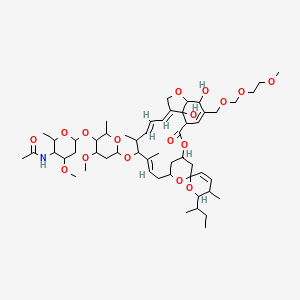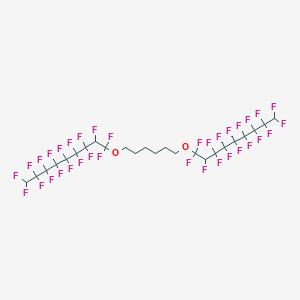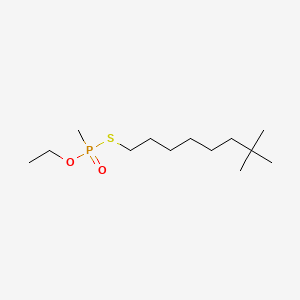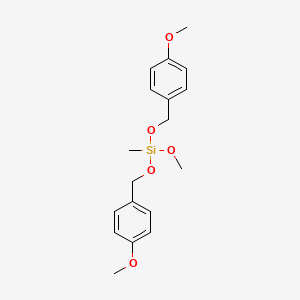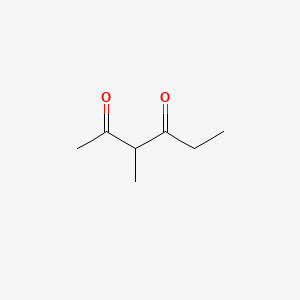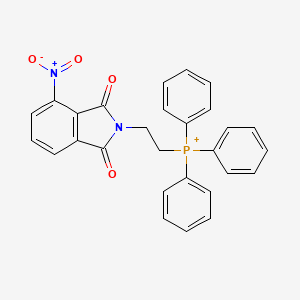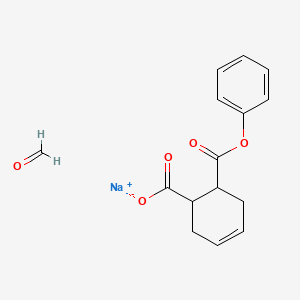
Sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt is a complex chemical compound that combines formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt typically involves the polymerization of formaldehyde with phenol in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired polymer structure is achieved. The specific stereoisomer, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, is introduced through a stereoselective reaction, which may involve chiral catalysts or reagents to ensure the correct configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where formaldehyde and phenol are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets industry standards. Advanced techniques like flow microreactor systems can be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while substitution reactions can produce a wide range of functionalized polymers .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt involves its interaction with various molecular targets and pathways. The phenolic groups in the polymer can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The stereochemistry of the cyclohexene dicarboxylate moiety may also play a role in its biological effects, influencing how the compound interacts with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde, polymer with phenol: This compound lacks the specific stereoisomer of cyclohexene dicarboxylate, making it less specialized.
Phenol-formaldehyde resins: These are widely used in industry but do not have the same stereochemical complexity.
Cyclohexene dicarboxylate derivatives: These compounds may share some structural similarities but differ in their polymerization and functional properties.
Uniqueness
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt stands out due to its unique combination of formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
182073-88-7 |
|---|---|
Fórmula molecular |
C15H15NaO5 |
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14O4.CH2O.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;1-2;/h1-7,11-12H,8-9H2,(H,15,16);1H2;/q;;+1/p-1 |
Clave InChI |
IFPPHLOWONSEJA-UHFFFAOYSA-M |
SMILES canónico |
C=O.C1C=CCC(C1C(=O)[O-])C(=O)OC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


